molecular formula C11H14ClNO2S B4241915 1-[(2-chlorobenzyl)sulfonyl]pyrrolidine

1-[(2-chlorobenzyl)sulfonyl]pyrrolidine

Cat. No.: B4241915
M. Wt: 259.75 g/mol
InChI Key: LOTMPQMAZIXJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chlorobenzyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C11H14ClNO2S It is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a 2-chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorobenzyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 2-chlorobenzyl chloride in the presence of a sulfonylating agent. A common method includes:

    Step 1: Reacting pyrrolidine with 2-chlorobenzyl chloride in an organic solvent such as dichloromethane.

    Step 2: Adding a sulfonylating agent like sulfonyl chloride to the reaction mixture.

    Step 3: Stirring the mixture at a controlled temperature, usually around room temperature to 50°C, for several hours.

    Step 4: Purifying the product through techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to mix pyrrolidine and 2-chlorobenzyl chloride.

    Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.

    Automated Purification: Employing automated systems for purification, including distillation and crystallization units.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chlorobenzyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-[(2-Chlorobenzyl)sulfonyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfonyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorobenzyl moiety can enhance the compound’s binding affinity to specific receptors, influencing various biological pathways.

Comparison with Similar Compounds

  • 1-[(3-Chlorobenzyl)sulfonyl]pyrrolidine
  • 1-[(4-Chlorobenzyl)sulfonyl]pyrrolidine
  • 1-[(2-Bromobenzyl)sulfonyl]pyrrolidine

Comparison: 1-[(2-Chlorobenzyl)sulfonyl]pyrrolidine is unique due to the position of the chlorine atom on the benzyl ring, which can influence its reactivity and binding properties. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-11-6-2-1-5-10(11)9-16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMPQMAZIXJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-chlorobenzyl)sulfonyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[(2-chlorobenzyl)sulfonyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-[(2-chlorobenzyl)sulfonyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-[(2-chlorobenzyl)sulfonyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-[(2-chlorobenzyl)sulfonyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-[(2-chlorobenzyl)sulfonyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.